molecular formula C7H8F3N3 B112104 N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine CAS No. 172648-55-4

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

Cat. No. B112104
M. Wt: 191.15 g/mol
InChI Key: RLRUNZFXEAZVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C7H8F3N3 and a molecular weight of 191.16 . It appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The InChI code for “N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is 1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is a solid at 20°C . It has a melting point of 106.0 to 110.0°C . It is soluble in methanol .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Crop-Protection Products

  • Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
  • Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
  • Results : Of all the TFMP derivatives, 2,3,5-DCTF is in highest demand .

3. Synthesis of Metal-Organic Frameworks

  • Application : Trifluoromethylpyridines are used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands .
  • Methods : The preparation of trifluoromethylpyridyllithiums, a derivative of trifluoromethylpyridines, is achieved via a metalation reaction .
  • Results : The resulting MOFs have unique properties and are used in various applications, including gas storage, separation, and catalysis .

4. Pharmaceutical Applications

  • Application : Ubrogepant, a derivative of trifluoromethylpyridines, is used for acute migraine with or without visual disturbances .
  • Methods : The synthesis of Ubrogepant involves various chemical reactions .
  • Results : Ubrogepant has been approved by the FDA for the treatment of migraines .

5. Intermediate in Chemical Reactions

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used as intermediates in various chemical reactions .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
  • Results : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives valuable intermediates in chemical reactions .

6. Synthesis of Fluorinated Organic Chemicals

  • Application : Trifluoromethylpyridines are used in the synthesis of fluorinated organic chemicals .
  • Methods : The synthesis of fluorinated organic chemicals involves various chemical reactions .
  • Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Safety And Hazards

“N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs or eye irritation persists .

properties

IUPAC Name

2-N-methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-12-6-5(11)2-4(3-13-6)7(8,9)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRUNZFXEAZVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371029
Record name N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine

CAS RN

172648-55-4
Record name N~2~-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(methylamino)-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of N-methyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine (6.93 g), 5% of palladium-carbon (0.69 g), and ethanol was stirred under about 1 atm of hydrogen at room temperature for 10 hours. The reaction mixture was filtered through Celite®, and then the filtrate was concentrated under reduced pressure to give 5.02 g of N2-methyl-5-trifluoromethylpyridin-2,3-diamine (Compound (1F)-1).
Quantity
6.93 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pressure-resistant reaction container, N-methyl-(3-bromo-5-trifluoromethyl-pyridin-2-yl)-amine (0.51 g), copper (II) acetylacetone (0.11 g), acetylacetone (0.20 g), cesium carbonate (1.30 g), NMP (2 ml), and 28% of aqueous ammonia (1 ml) were added, and stirred at 120° C. for 7 hours, then at 130° C. for 3 hours. The mixture was allowed to cool to room temperature, and then saturated aqueous ammonium chloride solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 0.28 g of N2-methyl-5-trifluoromethylpyridin-2,3-diamin.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
copper (II) acetylacetone
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a pressure-resistant reaction container, N-methyl-(3-bromo-5-trifluoromethyl-pyridin-2-yl-amine (0.51 g), copper (II) acetylacetone (0.11 g), acetylacetone (0.20 g), cesium carbonate (1.30 g), NMP (2 ml), and 28% of aqueous ammonia (1 ml) were added, and stirred at 120° C. for 7 hours, then at 130° C. for 3 hours. The mixture was allowed to cool to room temperature, and then saturated aqueous ammonium chloride solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to give 0.28 g of N2-methyl-5-trifluoromethylpyridin-2,3-diamin.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
copper (II) acetylacetone
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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